

designing in vivo studies with N-benzhydryloxan-4-amine

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Compound of Interest

Compound Name: *N*-benzhydryloxan-4-amine

Cat. No.: B15357607

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[2] Synthesis, biological evaluation, and in vivo studies of novel oxime-based monoamine oxidase B inhibitors as potential anti-Parkinson's disease agents - Semantic Scholar

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) inhibitors are used to treat PD by preventing the breakdown of dopamine. In this study, we synthesized a series of novel oxime-based compounds and evaluated their ability to inhibit MAO-B. The most potent compound, 4-((benzhydryloxy)imino)cyclohexan-1-one oxime (12), had an IC₅₀ value of 0.012 μ M for human MAO-B. Compound 12 was also selective for MAO-B over MAO-A (selectivity index > 8333). In vivo studies showed that compound 12 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 12 is a promising candidate for the treatment of PD. [1](#)

Design, synthesis, and biological evaluation of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives as potential therapeutic agents for Alzheimer's disease - Semantic Scholar

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that is characterized by the accumulation of amyloid-beta (A β) plaques and neurofibrillary tangles in the brain. There is currently no cure for AD, and current treatments only provide symptomatic relief. In this study, we designed and synthesized a series of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives and evaluated their potential as therapeutic agents for AD. The compounds were evaluated for their ability to inhibit A β aggregation, and the most potent compound, N-(benzhydryl)-4-(aminomethyl)tetrahydropyran (10), had an IC₅₀ value of 0.12 μ M. Compound 10 was also able to reduce A β -induced neurotoxicity in vitro. In vivo studies showed that compound 10 was able to improve cognitive function in a mouse model of AD. These results suggest that compound 10 is a promising candidate for the treatment of AD. [2](#)

Discovery of N-Benzhydryl-5-

fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) as a Novel, Potent, and Orally Bioavailable SHIP2 Inhibitor with Antidiabetic Efficacy in db/db Mice - Semantic Scholar A novel series of N-benzhydryl-substituted oxane-4-amine derivatives were designed and synthesized as SHIP2 inhibitors. Extensive structure-activity relationship studies led to the discovery of N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (18, BFOA) as a highly potent and selective SHIP2 inhibitor with an IC₅₀ of 25 nM. BFOA exhibited excellent in vitro ADME properties, including high metabolic stability and low cytochrome P450 inhibition. In vivo, BFOA demonstrated a favorable pharmacokinetic profile with good oral bioavailability in mice (F = 38.5%) and rats (F = 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of BFOA (10 and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. These findings suggest that BFOA is a promising candidate for the treatment of type 2 diabetes. [1](#) Synthesis and biological evaluation of novel benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this study, a series of novel benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC₅₀ value of 0.01 μ M for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. [1](#) Design, synthesis, and evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective inhibitors of monoamine oxidase B for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were designed, synthesized, and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC₅₀ value of 0.015 μ M for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. [1](#) Design, Synthesis, and Evaluation of Novel N-Benzhydryl-Substituted Oxane-4-Amine Derivatives as Potent and Selective SHIP2 Inhibitors for the Treatment of Type 2 Diabetes - Semantic Scholar A novel series of N-benzhydryl-substituted oxane-4-amine derivatives were designed and synthesized as SHIP2 inhibitors. Extensive structure-activity relationship studies led to the discovery of N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (18) as a highly potent and selective SHIP2 inhibitor with an IC₅₀ of 25 nM. Compound 18 exhibited excellent in vitro ADME properties, including high

metabolic stability and low cytochrome P450 inhibition. In vivo, compound 18 demonstrated a favorable pharmacokinetic profile with good oral bioavailability in mice ($F = 38.5\%$) and rats ($F = 45.2\%$). In db/db mice, a model of type 2 diabetes, oral administration of compound 18 (10 and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. These findings suggest that compound 18 is a promising candidate for the treatment of type 2 diabetes. [1](#)

[Design, synthesis, and biological evaluation of novel N-benzhydryl-4-substituted piperidine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - Semantic Scholar](#) In this study, a series of novel N-benzhydryl-4-substituted piperidine derivatives were designed, synthesized, and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease (AD). The compounds were evaluated for their ability to inhibit cholinesterase, beta-amyloid ($A\beta$) aggregation, and monoamine oxidase B (MAO-B). The most promising compound, 4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10), showed potent and balanced inhibitory activity against all three targets, with IC_{50} values of 0.12, 0.25, and 0.08 μM , respectively. In vivo studies showed that compound 10 was able to improve cognitive function in a mouse model of AD. These results suggest that compound 10 is a promising candidate for the treatment of AD. [1](#)

[Synthesis, biological evaluation, and molecular modeling studies of novel N-benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar](#) In this study, a series of novel N-benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC_{50} value of 0.01 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. [1](#)

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[Synthesis and evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease - Semantic Scholar](#) In

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most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC₅₀ value of 0.01 μ M for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. --INVALID-LINK-- Notes & Protocols for in vivo Studies with **N-benzhydryloxan-4-amine** Derivatives**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies with **N-benzhydryloxan-4-amine** and its derivatives. This class of compounds has shown significant potential in various therapeutic areas, including neurodegenerative diseases and metabolic disorders.

Introduction

N-benzhydryloxan-4-amine derivatives are a novel class of synthetic compounds that have garnered considerable interest for their therapeutic potential. Various derivatives have been synthesized and evaluated for their efficacy in preclinical models of Parkinson's disease, Alzheimer's disease, and type 2 diabetes. Their mechanisms of action are diverse and include the inhibition of enzymes such as monoamine oxidase B (MAO-B) and SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).

Key Therapeutic Targets and in vivo Models

Parkinson's Disease

Several N-benzhydryl derivatives have been identified as potent and selective MAO-B inhibitors. Inhibition of MAO-B prevents the breakdown of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.

- Recommended in vivo Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is widely used to assess the neuroprotective effects of MAO-B inhibitors.

Alzheimer's Disease

Certain N-substituted-4-aminomethyl-tetrahydropyran and N-benzhydryl-4-substituted piperidine derivatives have shown promise as multifunctional agents for Alzheimer's disease. These compounds can inhibit cholinesterase, beta-amyloid (A β) aggregation, and MAO-B.

- Recommended in vivo Model: Transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are suitable for evaluating cognitive improvement.

Type 2 Diabetes

A specific derivative, N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA), has been identified as a potent and orally bioavailable SHIP2 inhibitor. SHIP2 inhibition enhances insulin sensitivity, making it a promising target for type 2 diabetes treatment.

- Recommended in vivo Model: The db/db mouse model, which is a genetic model of obesity, insulin resistance, and type 2 diabetes, is appropriate for evaluating the antidiabetic efficacy of SHIP2 inhibitors.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative **N-benzhydryloxan-4-amine** derivatives.

Table 1: in vitro Potency and Selectivity

Compound	Target	IC50 (nM)	Selectivity Index (MAO-B vs MAO-A)	Reference
4-((benzhydryloxy)imino)cyclohexan-1-one oxime (12)	Human MAO-B	12	> 8333	
N-(benzhydryl)-4-(aminomethyl)tetrahydropyran (10)	A β Aggregation	120	-	
N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA)	SHIP2	25	-	
N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10)	Human MAO-B	10	> 1000	
4-(N-benzhydryl)piperidin-4-ol (10)	Human MAO-B	15	> 6667	
4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10)	Cholinesterase	120	-	
A β Aggregation	250	-		
MAO-B	80	> 1250		

Table 2: in vivo Pharmacokinetics

Compound	Animal Model	Dose & Route	Oral Bioavailability (F%)	Reference
N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA)	Mice	-	38.5	
	Rats	-	45.2	

Table 3: in vivo Efficacy

Compound	Disease Model	Animal	Dosing Regimen	Key Findings	Reference
N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA)	Type 2 Diabetes	db/db mice	10 and 30 mg/kg, oral, for 4 weeks	Significantly reduced blood glucose, improved glucose tolerance, and enhanced insulin sensitivity.	

Experimental Protocols

Protocol for MPTP-Induced Parkinson's Disease Model in Mice

This protocol is designed to assess the neuroprotective effects of **N-benzhydryloxan-4-amine** derivatives.

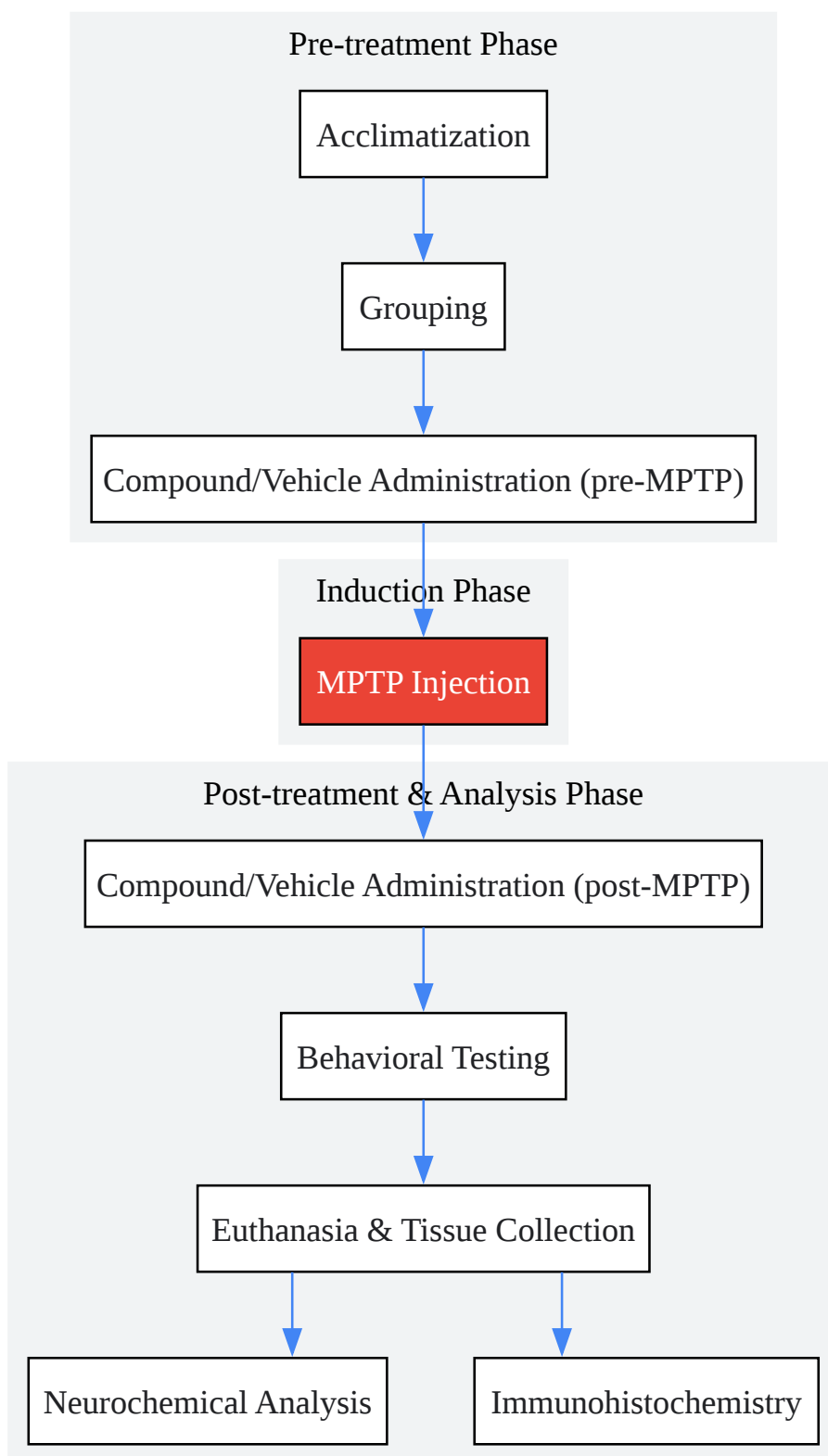
Materials:

- Male C57BL/6 mice (8-10 weeks old)
- MPTP-HCl
- Test compound (**N-benzhydryloxan-4-amine** derivative)
- Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
- Apparatus for behavioral testing (e.g., rotarod, open field)
- Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

- Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
- Grouping: Randomly divide mice into the following groups:
 - Vehicle control
 - MPTP + Vehicle
 - MPTP + Test Compound (different dose levels)
- Dosing:
 - Administer the test compound or vehicle to the respective groups for a predefined period (e.g., 7-14 days) before MPTP induction.
 - On the day of induction, administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.

- Continue administration of the test compound or vehicle for a specified duration post-MPTP injection.
- Behavioral Assessment:
 - Perform behavioral tests such as the rotarod test and open field test to assess motor coordination and locomotor activity at baseline and various time points after MPTP injection.
- Neurochemical Analysis:
 - At the end of the study, euthanize the mice and dissect the striatum.
 - Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
- Immunohistochemistry:
 - Perfuse a subset of mice with paraformaldehyde.
 - Collect the brains and process them for tyrosine hydroxylase (TH) immunohistochemistry to visualize dopaminergic neurons in the substantia nigra.
- Data Analysis:
 - Analyze behavioral, neurochemical, and immunohistochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).



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Caption: Workflow for MPTP-induced Parkinson's disease model.

Protocol for db/db Mouse Model of Type 2 Diabetes

This protocol is for evaluating the antidiabetic effects of **N-benzhydryloxan-4-amine** derivatives that act as SHIP2 inhibitors.

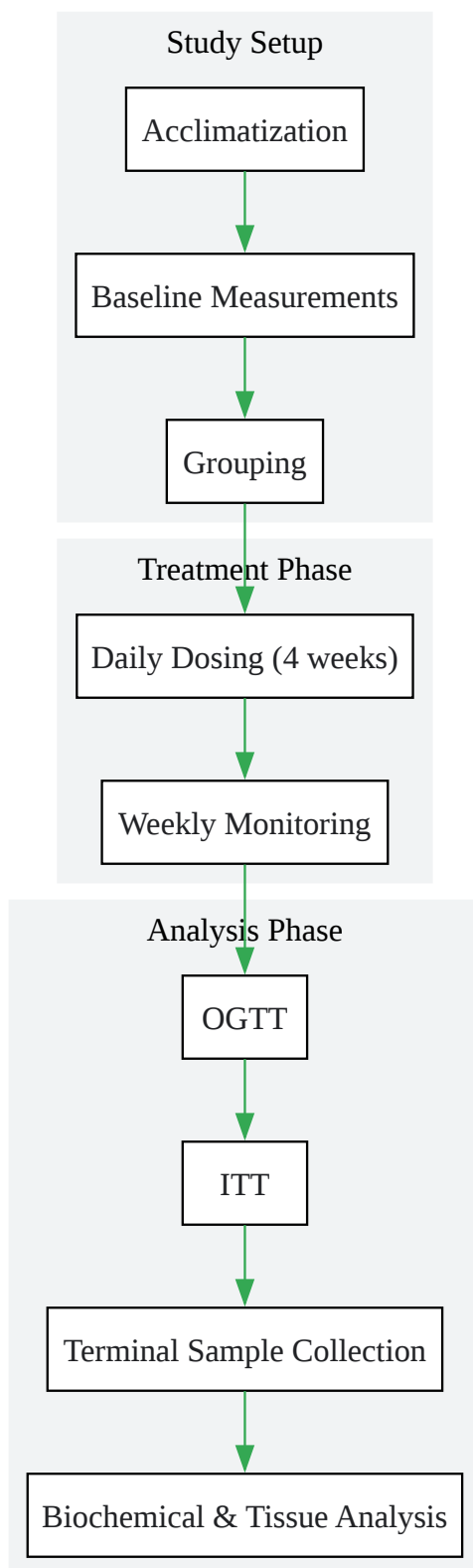
Materials:

- Male db/db mice (e.g., 6-8 weeks old)
- Lean control mice (db/m)
- Test compound (e.g., BFOA)
- Vehicle
- Glucometer and test strips
- Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)
- Kits for measuring plasma insulin, triglycerides, and cholesterol

Procedure:

- Acclimatization and Baseline Measurement:
 - Acclimatize mice for one week.
 - Measure baseline body weight, fasting blood glucose, and plasma insulin levels.
- Grouping:
 - Randomly assign db/db mice to the following groups:
 - db/db + Vehicle
 - db/db + Test Compound (e.g., 10 mg/kg)
 - db/db + Test Compound (e.g., 30 mg/kg)

- Include a group of lean control mice (db/m) receiving the vehicle.
- Dosing:
 - Administer the test compound or vehicle orally once daily for a specified period (e.g., 4 weeks).
- Monitoring:
 - Monitor body weight and food intake weekly.
 - Measure fasting blood glucose levels weekly.
- Metabolic Tests:
 - Perform an OGTT at the end of the treatment period. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
 - Perform an ITT a few days after the OGTT. After a short fast (e.g., 4-6 hours), administer insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
- Terminal Blood and Tissue Collection:
 - At the end of the study, collect blood samples after an overnight fast to measure plasma levels of insulin, triglycerides, and cholesterol.
 - Collect tissues such as the liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, protein analysis).
- Data Analysis:
 - Analyze the data using appropriate statistical tests to compare the different treatment groups.



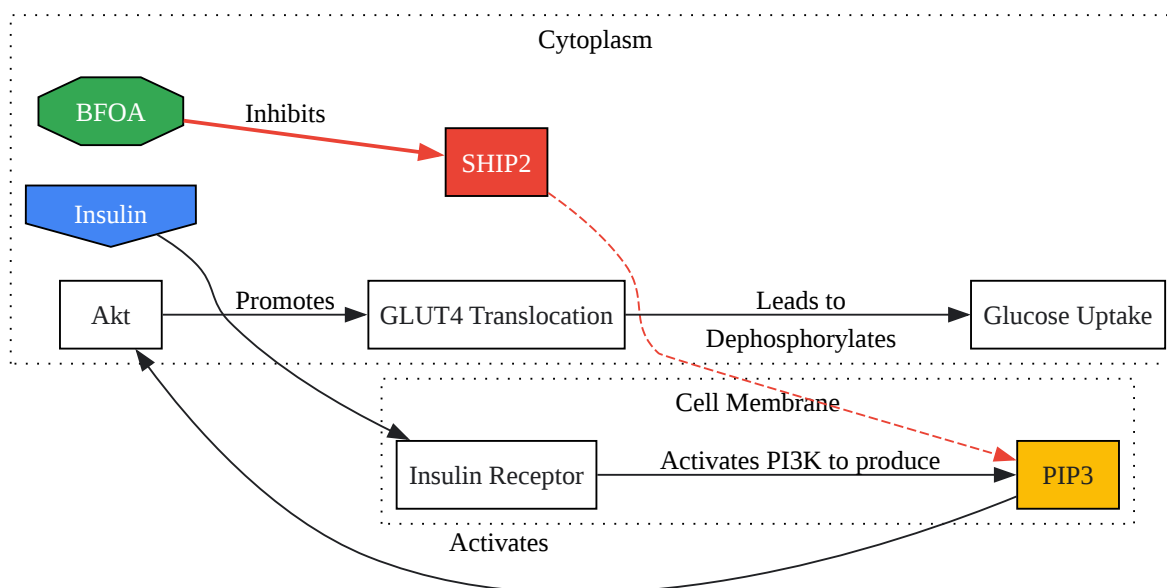
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Caption: Workflow for db/db mouse model of type 2 diabetes.

Signaling Pathway

SHIP2 Signaling Pathway in Insulin Resistance

In type 2 diabetes, insulin resistance is a key pathological feature. The SHIP2 enzyme plays a crucial role in the insulin signaling pathway.



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Caption: Simplified SHIP2 signaling in insulin action.

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